molecular formula C10H10BrNO2 B14910684 n-Allyl-5-bromo-2-hydroxybenzamide

n-Allyl-5-bromo-2-hydroxybenzamide

Cat. No.: B14910684
M. Wt: 256.10 g/mol
InChI Key: HGJCILCORZAJDP-UHFFFAOYSA-N
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Description

n-Allyl-5-bromo-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the 5-position, a hydroxyl group at the 2-position, and an allyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator and light or heat to achieve selective bromination at the 5-position . The resulting 5-bromo-2-hydroxybenzamide can then be reacted with allyl bromide in the presence of a base such as potassium carbonate to form n-Allyl-5-bromo-2-hydroxybenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-5-bromo-2-hydroxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, or the compound can be reduced to modify its functional groups.

    Addition Reactions: The allyl group can participate in addition reactions, such as hydroboration-oxidation.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for selective bromination.

    Allyl Bromide: Used for introducing the allyl group.

    Potassium Carbonate: Used as a base in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Such as 5-bromo-2-hydroxybenzaldehyde.

    Reduction Products: Such as 5-bromo-2-hydroxybenzylamine.

Scientific Research Applications

n-Allyl-5-bromo-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Allyl-5-bromo-2-hydroxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and hydroxyl groups can influence its binding affinity and specificity. The allyl group may also play a role in its reactivity and interaction with biological molecules.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

5-bromo-2-hydroxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C10H10BrNO2/c1-2-5-12-10(14)8-6-7(11)3-4-9(8)13/h2-4,6,13H,1,5H2,(H,12,14)

InChI Key

HGJCILCORZAJDP-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(C=CC(=C1)Br)O

Origin of Product

United States

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